
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves multiple stepsThe final step involves esterification with hexaisotridecyl alcohol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pressure conditions are maintained. Catalysts are often used to enhance the reaction rate and yield. The process is monitored to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphorous-containing compounds .
Applications De Recherche Scientifique
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of various industrial products, including plastics and coatings.
Mécanisme D'action
The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
- Phosphorous acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
Uniqueness
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is unique due to its specific ester groups and the presence of the (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
67859-73-8 |
|---|---|
Formule moléculaire |
C115H211O9P3 |
Poids moléculaire |
1830.8 g/mol |
Nom IUPAC |
[4-[4,4-bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite |
InChI |
InChI=1S/C115H211O9P3/c1-93(2)74-62-50-38-26-32-44-56-68-80-116-125(117-81-69-57-45-33-27-39-51-63-75-94(3)4)122-110-87-100(14)103(90-107(110)113(17,18)19)99(13)86-106(104-91-108(114(20,21)22)111(88-101(104)15)123-126(118-82-70-58-46-34-28-40-52-64-76-95(5)6)119-83-71-59-47-35-29-41-53-65-77-96(7)8)105-92-109(115(23,24)25)112(89-102(105)16)124-127(120-84-72-60-48-36-30-42-54-66-78-97(9)10)121-85-73-61-49-37-31-43-55-67-79-98(11)12/h87-99,106H,26-86H2,1-25H3 |
Clé InChI |
LRHFUSALKUBATA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C(C)(C)C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

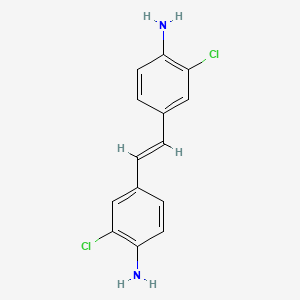
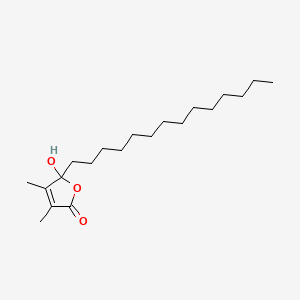
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
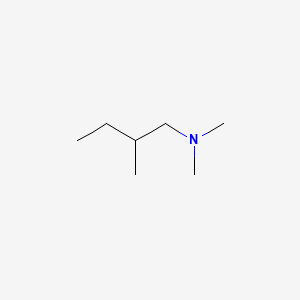
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)


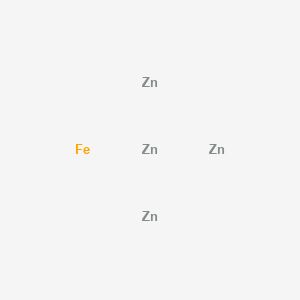
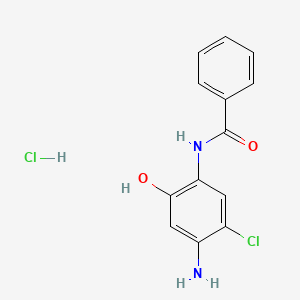
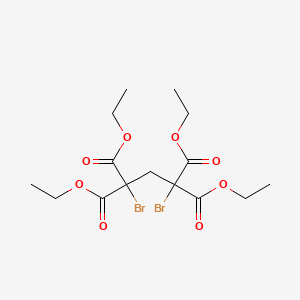
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
